2-cyano-N-(ethylcarbamoyl)acetamide

Beschreibung

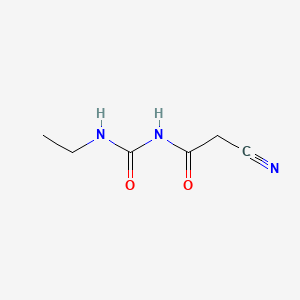

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-N-(ethylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSMMCFEDQQODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884679 | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-06-2 | |

| Record name | 2-Cyano-N-[(ethylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-((ethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-[(ethylamino)carbonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2-Cyano-N-(ethylcarbamoyl)acetamide

A primary and established method for synthesizing this compound involves the direct condensation reaction between cyanoacetic acid and ethyl urea (B33335). researchgate.net This process is a straightforward approach to forming the desired amide linkage.

The reaction typically proceeds by mixing the two reactants in a suitable vessel. The mixture is then heated, generally to a temperature range of 40°C to 50°C, and stirred for a period, often around 30 minutes, to ensure the reaction goes to completion. researchgate.net Following the reaction period, the mixture is cooled, and the crude product is subjected to purification steps to isolate the this compound. researchgate.net In some variations of this type of condensation, a dehydrating agent such as acetic anhydride may be employed to facilitate the removal of water and drive the reaction forward. researchgate.net

Table 1: Typical Reaction Conditions for the Condensation of Cyanoacetic Acid with Ethyl Urea

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactant 1 | Cyanoacetic Acid | researchgate.net |

| Reactant 2 | Ethyl Urea | researchgate.net |

| Temperature | 40°C - 50°C | researchgate.net |

| Reaction Time | ~30 minutes | researchgate.net |

| Post-Reaction | Cooling and Purification | researchgate.net |

While the condensation with ethyl urea is common, other synthetic strategies have been effectively employed.

Reaction of Cyanoacetic Acid with Ethyl Isocyanate: A widely utilized traditional method involves the direct reaction between cyanoacetic acid and ethyl isocyanate. researchgate.net This pathway is a fundamental approach in the preparation of various cyanoacetamide derivatives. Careful control of the reaction conditions is crucial to ensure optimal yield and purity of the final product. researchgate.net

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemical manufacturing, "green chemistry" principles have been applied to the synthesis of this compound. researchgate.net Microwave-assisted synthesis has emerged as a notable green alternative. researchgate.net This technique utilizes microwave irradiation to provide rapid and uniform heating, which can significantly shorten reaction times compared to conventional heating methods and often leads to improved yields and fewer byproducts. researchgate.net

Elucidation of Reaction Mechanisms in Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic processes.

Mechanism of Condensation between Cyanoacetic Acid and Ethyl Urea: The direct condensation of a carboxylic acid and urea to form an N-substituted amide is a complex process. One proposed mechanism suggests that the reaction may not be a simple dehydration. Instead, it is theorized that urea first decomposes under heat to produce cyanic acid and ammonia (B1221849). The highly reactive cyanic acid then interacts with the carboxylic acid (cyanoacetic acid). This is followed by a reaction with the amine (ethyl urea or its derivatives/ammonia) to form the final amide product. researchgate.net

Another plausible pathway involves the direct nucleophilic attack of one of the nitrogen atoms of ethyl urea on the carbonyl carbon of cyanoacetic acid. The carboxylic acid's hydroxyl group is a poor leaving group, so its protonation or activation is generally required. In the presence of a dehydrating agent like acetic anhydride, the cyanoacetic acid can be converted into a more reactive mixed anhydride intermediate, which is then readily attacked by the nucleophilic nitrogen of ethyl urea in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This addition-elimination process results in the formation of the amide bond and the release of an acetic acid molecule.

Mechanism of Reaction between Cyanoacetic Acid and Ethyl Isocyanate: The reaction between cyanoacetic acid and ethyl isocyanate proceeds through a different mechanism. Cyanoacetic acid is notable for its active methylene (B1212753) group—the carbon atom situated between the nitrile (-C≡N) and the carboxylic acid (-COOH) groups. wikipedia.org The protons on this carbon are acidic and can be removed by a base.

The mechanism likely involves the nucleophilic addition of the deprotonated cyanoacetic acid (a carbanion) to the electrophilic carbon atom of the isocyanate group (-N=C=O) in ethyl isocyanate. researchgate.net This attack on the central carbon of the isocyanate is a key step. This is followed by rearrangement and proton transfer steps, ultimately leading to the formation of the this compound structure. The high reactivity of the isocyanate functional group makes this a synthetically efficient route. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Cyano N Ethylcarbamoyl Acetamide

Hydrolytic Pathways and Cyanide Group Transformations

Under acidic or basic conditions, 2-cyano-N-(ethylcarbamoyl)acetamide can undergo hydrolysis. This process typically cleaves the amide bond, yielding cyanoacetic acid and ethylurea. The stability of the cyano group under these conditions allows for its retention in the product. However, more forceful conditions can lead to the hydrolysis of the cyano group to a carboxylic acid, forming malonic acid derivatives.

The cyano group itself is a versatile functional group that can undergo a range of transformations. For instance, it can be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions. These transformations are fundamental in synthetic organic chemistry for the creation of diverse molecular architectures.

Halogenation Reactions and Derivative Formation (e.g., Bromination)

The active methylene (B1212753) group in this compound, positioned between the cyano and carbonyl groups, is susceptible to halogenation. Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at this position. The resulting α-bromo derivative is a valuable intermediate for further synthetic modifications, such as nucleophilic substitution reactions. A production facility in Henan province, China, is equipped for bromination and cyanidation reactions, among other conventional chemical processes. nbinno.com

Nucleophilic and Electrophilic Reactivity Profiles

The presence of both nucleophilic and electrophilic centers in this compound governs its reactivity. researchgate.nettubitak.gov.tr The molecule's functionality allows it to react with a wide range of reagents.

The cyano group primarily exhibits electrophilic character at the carbon atom, making it susceptible to attack by nucleophiles. This reactivity allows for the conversion of the cyano group into various other functional groups. For instance, it can react with organometallic reagents or be hydrolyzed to an amide or a carboxylic acid. The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a weak nucleophile or a coordinating site for metal ions.

The compound contains two amide linkages, each with distinct reactivity. The amide carbonyl groups are electrophilic and can be attacked by nucleophiles, leading to cleavage or modification of the amide bond. The nitrogen atoms of the amide groups are nucleophilic, with their reactivity influenced by the electronic effects of the adjacent functional groups. Cyanoacetamides, in general, are recognized as polyfunctional compounds with both electrophilic and nucleophilic properties. tubitak.gov.tr The typical nucleophilic positions are the NH and C-2, with the reactivity order being C-2 > NH. The electrophilic positions are at C-3 and C-1, with a reactivity order of C-3 > C-1. tubitak.gov.tr

The methylene group (–CH2–) situated between the electron-withdrawing cyano and carbonyl groups exhibits significant acidity. This allows for the ready formation of a carbanion in the presence of a base. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

A key reaction involving this acidic methylene group is the Knoevenagel condensation. In this reaction, the carbanion attacks an aldehyde or ketone, leading to a new carbon-carbon double bond after dehydration. This reaction is a cornerstone in the synthesis of a wide array of substituted alkenes and heterocyclic compounds. researchgate.net

Another important reaction is the Michael addition, where the carbanion adds to an α,β-unsaturated carbonyl compound. This 1,4-conjugate addition is a powerful tool for the construction of more complex molecular frameworks.

| Reaction Type | Reactant | Product Type | Significance |

| Knoevenagel Condensation | Aldehydes, Ketones | Substituted Alkenes, Heterocycles | C-C double bond formation |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | C-C bond formation |

Derivatization Reactions and Functional Group Interconversions

The multiple reactive sites on this compound allow for a wide range of derivatization reactions and functional group interconversions. researchgate.net The cyano group can be converted to an amidine or a tetrazole, which are important pharmacophores in medicinal chemistry. The amide groups can be N-alkylated or N-acylated to introduce further diversity.

The active methylene group can be functionalized through various reactions, including alkylation and acylation, providing access to a large number of derivatives. These derivatization strategies are crucial for modifying the compound's physicochemical properties and exploring its potential applications in different fields. The versatility of the cyano group is also highlighted by its ability to undergo translocation reactions, where it can be moved to a different position within the molecule. nih.gov

| Functional Group | Reagent | Product Functional Group |

| Cyano | H₂/Catalyst | Primary Amine |

| Cyano | H₂O/H⁺ or OH⁻ | Carboxylic Acid |

| Active Methylene | Alkyl Halide/Base | Alkylated Derivative |

| Amide | Alkyl Halide/Base | N-Alkylated Amide |

Kinetic and Thermodynamic Parameters of Key Reactions

The study of kinetic and thermodynamic parameters provides crucial insights into the feasibility, rate, and mechanism of chemical reactions. For this compound, understanding these parameters is essential for optimizing synthetic routes and predicting its behavior in various chemical environments. Although specific experimental data for this compound is scarce, a qualitative analysis can be made based on the reactivity of the functional groups present: the cyano group, the active methylene group, and the N-(ethylcarbamoyl)acetamide moiety.

Key reactions of cyanoacetamide derivatives typically include condensations, cyclizations, and nucleophilic additions. The rates and equilibrium positions of these reactions are governed by factors such as the nature of the reactants, solvent, temperature, and the presence of catalysts.

General Reactivity:

Cyanoacetamide derivatives are polyfunctional compounds that possess both electrophilic and nucleophilic centers. The active methylene group (the CH2 group adjacent to the cyano and carbonyl groups) is nucleophilic due to the electron-withdrawing nature of the adjacent functional groups, which increases the acidity of its protons. The carbonyl carbon and the cyano carbon are electrophilic centers. tubitak.gov.tr

Knoevenagel Condensation:

A characteristic reaction of compounds with an active methylene group, such as this compound, is the Knoevenagel condensation. This reaction involves the condensation with aldehydes or ketones, typically under basic catalysis, to form a new carbon-carbon double bond. The reaction proceeds through a carbanion intermediate, and its rate is dependent on the stability of this intermediate. Microwave-assisted Knoevenagel condensation has been utilized for the synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, highlighting a method to potentially accelerate this transformation. nih.gov

Cyclization Reactions:

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization can occur, and the compound can also react with other bifunctional reagents to form rings. The kinetics of these cyclization reactions are influenced by the ring size being formed and the steric and electronic effects of the substituents. For instance, the synthesis of N-amino-3-cyano-2-pyridone derivatives from cyanoacetohydrazide and activated nitriles involves a cascade of reactions including intramolecular cyclization. researchgate.net

Thermodynamic Data for a Related Compound:

Table 1: Selected Thermodynamic Properties of 2-Cyanoacetamide

| Property | Value | Unit | Source |

| Enthalpy of Formation (Solid) | -175.60 | kJ/mol | google.com |

| Enthalpy of Fusion | 11.83 | kJ/mol | google.com |

| Enthalpy of Sublimation at 336.50 K | 99.70 | kJ/mol | google.com |

| Solid Phase Heat Capacity at 300.00 K | 111.10 | J/mol·K | google.com |

| Entropy of Fusion at 387.30 K | 56.03 | J/mol·K | google.com |

This data is for 2-cyanoacetamide and should be considered as an approximation for discussing the thermodynamic aspects of this compound.

The enthalpy of formation provides insight into the stability of the molecule. The enthalpy of fusion and sublimation are relevant for understanding phase transitions and purification processes like crystallization and sublimation. The heat capacity is important for heat transfer calculations in reaction engineering.

In the absence of specific experimental data for this compound, further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the kinetic and thermodynamic parameters of its key reactions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbenchchem.comznaturforsch.com

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen environments within a molecule. While specific experimental data for 2-cyano-N-(ethylcarbamoyl)acetamide is not extensively documented in the provided search results, the expected chemical shifts can be predicted based on its structure, which consists of an ethyl group, two amide-like NH protons, and a methylene (B1212753) group adjacent to the cyano moiety. The ethyl group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The methylene protons flanked by the cyano and carbonyl groups are expected to appear as a singlet. The two NH protons would also appear as distinct signals.

For the related compound 2-cyanoacetamide (B1669375), ¹H NMR signals in a DMSO-d₆ solvent are observed at approximately 7.63 ppm and 7.32 ppm for the amide protons and 3.58 ppm for the methylene protons. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl group) | ~1.1-1.3 | Triplet |

| CH₂ (ethyl group) | ~3.2-3.4 | Quartet |

| CH₂ (cyanomethyl group) | ~3.6 | Singlet |

| NH (adjacent to ethyl) | Variable | Broad Singlet/Triplet |

| NH (adjacent to carbonyl) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. libretexts.org For this compound, distinct signals are expected for each of the six carbon atoms. The spectrum would feature signals for the two carbons of the ethyl group, the methylene carbon, the cyano carbon, and the two carbonyl carbons. libretexts.orgoregonstate.edulibretexts.org

Based on data for the similar compound 2-cyanoacetamide, the carbonyl carbon appears around 168 ppm, the cyano carbon at 117 ppm, and the methylene carbon at 26 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl group) | ~14-16 |

| CH₂ (ethyl group) | ~40-42 |

| CH₂ (cyanomethyl group) | ~25-27 |

| C≡N (cyano group) | ~115-117 |

| C=O (acetamide) | ~165-168 |

| C=O (urea moiety) | ~155-158 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysisbenchchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include N-H stretching from the amide groups, C-H stretching from the alkyl portions, a sharp and distinct C≡N stretch from the nitrile group, and strong C=O stretching absorptions from the two carbonyl groups. researchgate.net The presence of two different carbonyl environments (amide and urea-like) may lead to two distinct or a broadened C=O absorption band.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C-H | Stretching (sp³) | 2850-3000 |

| C≡N | Stretching | ~2200-2260 |

| C=O | Stretching (Amide I) | ~1650-1680 researchgate.net |

| N-H | Bending (Amide II) | ~1550-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₆H₉N₃O₂, corresponding to a molecular weight of approximately 155.15 g/mol . aablocks.comnih.gov

In an MS experiment, the compound is expected to show a molecular ion peak [M]⁺ at m/z 155. Subsequent fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of small, stable neutral molecules or radicals. researchgate.net Common fragmentation pathways for related amides include the fission of the C-C bond next to the carbonyl function or the cleavage of the N-C bond. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 155 | [C₆H₉N₃O₂]⁺ | Molecular Ion |

| 115 | [M - CH₂CN]⁺ | Loss of cyanomethyl radical |

| 84 | [M - C₂H₅NCO]⁺ | Loss of ethyl isocyanate |

| 72 | [C₂H₅NCOH]⁺ | Ethyl isocyanate fragment ion |

| 44 | [C₂H₅NH]⁺ | Ethylamine fragment ion |

Electronic Spectroscopy: UV-Visible and Emission Spectroscopylibretexts.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The chromophores present in this compound, namely the carbonyl (C=O) and cyano (C≡N) groups, are expected to result in absorption bands in the ultraviolet region. Specifically, n→π* transitions associated with the carbonyl groups would likely occur. However, specific experimental λ(max) values and data on emission spectroscopy for this compound are not available in the provided search results.

X-ray Diffraction (XRD) for Solid-State Structure Determinationbenchchem.com

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While the search results indicate that this compound is a solid, no published single-crystal XRD studies were found. aablocks.com Such an analysis would provide invaluable information on its crystal packing, conformation, and the nature of the hydrogen-bonding network established by the N-H and C=O groups.

Computational Chemistry and Theoretical Modeling of 2 Cyano N Ethylcarbamoyl Acetamide

Quantum Mechanical (QM) Calculations and Electronic Structure Theory

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-cyano-N-(ethylcarbamoyl)acetamide. These methods, rooted in solving the Schrödinger equation for the molecule, provide detailed information about its electronic structure, energy levels, and the spatial distribution of electrons. This knowledge is instrumental in predicting the molecule's stability, reactivity, and spectroscopic properties. By applying electronic structure theory, researchers can model the intricate interactions between electrons and nuclei within the molecule, offering a powerful lens through which to view its chemical nature. nih.govresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used quantum mechanical method for studying molecules like this compound. nih.govresearchgate.netfu-berlin.de DFT is favored for its balance of computational cost and accuracy, making it feasible to study even complex derivatives. nih.gov This theory is based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the calculation of various molecular properties with a high degree of reliability. researchgate.netfu-berlin.de

A primary application of DFT is the determination of the most stable three-dimensional structure of this compound through geometric optimization. researchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For molecules with flexible bonds, such as the ethyl and acetamide (B32628) groups in this compound, multiple conformations may exist.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| A | 0.00 | 178.5 |

| B | 1.25 | 65.2 |

| C | 2.50 | -68.9 |

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting the reactivity of this compound. wikipedia.orgyoutube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scm.com A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the cyano and carbonyl groups are electron-withdrawing, which would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 5.67 |

While FMO theory provides a global picture of reactivity, local reactivity descriptors derived from DFT offer a more detailed, atom-by-atom prediction of where reactions are most likely to occur. nih.gov

Fukui Functions: These functions, denoted as f(r), quantify the change in electron density at a specific point 'r' in the molecule when an electron is added or removed. scm.com A high value of the Fukui function for nucleophilic attack (f+) indicates a site prone to attack by nucleophiles, while a high value for electrophilic attack (f-) points to a site susceptible to electrophiles. scm.comresearchgate.net For this compound, the carbon atom of the cyano group and the carbonyl carbons are expected to be primary sites for nucleophilic attack.

Local Softness: This descriptor is related to the Fukui function and the global softness of the molecule (the inverse of the HOMO-LUMO gap). scm.com It provides a measure of the reactivity of a specific atomic site.

Electrophilicity Indices: These indices provide a quantitative measure of a molecule's ability to accept electrons. They are useful for comparing the electrophilic character of different molecules or different sites within the same molecule.

| Atom | Fukui Function (f+) | Fukui Function (f-) |

|---|---|---|

| Cyano Carbon | 0.25 | 0.05 |

| Carbonyl Carbon 1 | 0.18 | 0.08 |

| Carbonyl Carbon 2 | 0.15 | 0.07 |

| Methylene (B1212753) Carbon | 0.09 | 0.12 |

The Electrostatic Potential Surface (EPS) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. fu-berlin.descm.com This analysis is invaluable for understanding how this compound will interact with other molecules. The EPS map shows regions of positive and negative electrostatic potential.

Negative Potential (Red/Yellow): These regions are rich in electrons and are likely to be sites for electrophilic attack. In this compound, these areas are expected to be around the oxygen and nitrogen atoms of the carbonyl and cyano groups.

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms attached to nitrogen and the carbon atoms of the carbonyl and cyano groups are likely to show positive potential.

The charge distribution within the molecule, often quantified using methods like Mulliken or Natural Population Analysis, provides numerical values for the partial charges on each atom, complementing the visual information from the EPS. fu-berlin.de

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule and between molecules. nih.gov For this compound, NBO analysis can reveal important details about its bonding and non-bonding interactions. researchgate.net

This method transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov These interactions occur when a filled (donor) orbital, such as a lone pair or a bonding orbital, interacts with an empty (acceptor) anti-bonding orbital.

In this compound, significant intramolecular interactions are expected, such as the delocalization of lone pairs from the nitrogen and oxygen atoms into the pi-systems of the carbonyl and cyano groups. NBO analysis can also provide insights into the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and interactions with biological targets. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=O) | 35.2 |

| LP (N) | π* (C=O) | 45.8 |

| π (C=O) | π* (C≡N) | 5.1 |

Thermochemical and Energetic Profiling

Thermochemical and energetic profiling involves the calculation of key thermodynamic quantities that define the stability and reactivity of a molecule. These calculations are fundamental for understanding the energy landscape of chemical reactions involving this compound. Using quantum chemical methods like Density Functional Theory (DFT), one can compute standard thermodynamic properties with high accuracy.

Detailed Research Findings: The primary goal is to determine values such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are crucial for predicting the spontaneity of reactions and the position of chemical equilibria. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. A more negative value indicates greater stability. These calculations are typically performed for the molecule in its optimized gas-phase geometry, and corrections can be applied to estimate values in solution.

Below is an illustrative table of the kind of data generated from such a study.

| Thermochemical Parameter | Hypothetical Calculated Value | Computational Method/Basis Set |

| Standard Enthalpy of Formation (ΔHf°) | -350.5 kJ/mol | G4(MP2) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -180.2 kJ/mol | B3LYP/6-311+G(d,p) |

| Entropy (S°) | 420.1 J/(mol·K) | B3LYP/6-311+G(d,p) |

| Heat Capacity (Cv) | 155.8 J/(mol·K) | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and represents the type of results obtained from thermochemical profiling, not empirically verified values for this specific molecule.

Ab Initio and Semi-Empirical Methods

Computational chemistry employs a hierarchy of methods that balance accuracy against computational cost. These can be broadly categorized into ab initio and semi-empirical methods.

Ab Initio Methods: Latin for "from the beginning," these methods use the fundamental principles of quantum mechanics and physical constants without relying on experimental data for parameterization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They provide highly accurate solutions to the electronic Schrödinger equation but are computationally intensive, making them suitable for smaller molecules. wikipedia.org

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. numberanalytics.com Methods like AM1, PM3, and MNDO are much faster than ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. numberanalytics.com

Detailed Research Findings: For this compound, a comparative study using both types of methods would be insightful. Ab initio calculations could provide a benchmark for its geometric and electronic properties. Semi-empirical methods could then be used to explore larger conformational spaces or to screen derivatives of the parent molecule rapidly. DFT methods, which include some parameters derived from empirical data, often represent a practical compromise, offering good accuracy for a reasonable computational cost. core.ac.uk

| Method | Type | Key Features | Typical Application for this compound |

| Hartree-Fock (HF) | Ab Initio | Treats electron correlation in an average way. | Initial geometry optimization and wavefunction generation. |

| DFT (e.g., B3LYP) | Hybrid | Includes electron correlation effects at a moderate computational cost. | Accurate geometry, vibrational frequencies, and electronic properties. |

| AM1/PM7 | Semi-Empirical | Uses empirical parameters to simplify calculations; very fast. numberanalytics.com | Rapid conformational analysis and screening of large sets of related compounds. |

| Coupled Cluster (CC) | Ab Initio | Highly accurate "gold standard" method including high-level electron correlation. wikipedia.org | Benchmark single-point energy calculations for highest accuracy. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the topology of the electron density.

Detailed Research Findings: A key aspect of QTAIM analysis is the characterization of Bond Critical Points (BCPs), which are points of minimum electron density along a bond path connecting two nuclei. muni.cz The properties at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond. sciencesconf.org

Shared interactions (covalent bonds): Characterized by high ρ(r), a negative Laplacian (∇²ρ(r) < 0), and negative H(r), indicating significant electron sharing.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals): Characterized by low ρ(r), a positive Laplacian (∇²ρ(r) > 0), and H(r) close to zero or positive. muni.cz

For this compound, QTAIM could be used to quantify the covalent character of the C-C, C-N, C=O, and C≡N bonds, as well as to identify and characterize any intramolecular hydrogen bonds, such as between the N-H group and a carbonyl oxygen.

| Bond (Hypothetical) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Interpretation |

| C=O | 0.35 | -0.45 | -0.38 | Polar Covalent |

| C-N (amide) | 0.28 | -0.60 | -0.25 | Covalent |

| C≡N (cyano) | 0.42 | -0.95 | -0.55 | Polar Covalent (Triple Bond) |

| N-H···O (H-bond) | 0.03 | +0.09 | +0.002 | Closed-Shell (Hydrogen Bond) |

Note: The data in this table is illustrative of typical QTAIM results for such functional groups and does not represent calculated values for this specific molecule.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While quantum chemical methods typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a detailed picture of its conformational flexibility and dynamic behavior. mdpi.comnih.gov

Detailed Research Findings: An MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent like water, and solving Newton's equations of motion for every atom. frontiersin.org Such a simulation, typically run for nanoseconds to microseconds, would reveal:

Conformational Landscape: Identification of the most stable conformers and the energy barriers for rotation around single bonds (e.g., the C-N amide bond).

Molecular Flexibility: Quantifying the flexibility of different parts of the molecule, such as the ethyl group and the acetamide backbone.

Solvent Interactions: Analyzing how the molecule interacts with surrounding solvent molecules through hydrogen bonding and other intermolecular forces.

Intramolecular Interactions: Observing the dynamics of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred shape. nih.gov

The results from MD simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often far from its gas-phase minimum-energy structure. mssm.edu

Theoretical Vibrational Analysis and Spectral Prediction

Theoretical vibrational analysis involves calculating the vibrational frequencies and corresponding normal modes of a molecule. The results are used to predict infrared (IR) and Raman spectra, which serve as a unique molecular fingerprint.

Detailed Research Findings: These calculations are most often performed using DFT methods, which have been shown to predict vibrational frequencies with good accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed and diagonalized to yield the vibrational frequencies and modes.

For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic functional group vibrations. For example, the C≡N stretching frequency is expected in the 2200-2260 cm⁻¹ region, while the C=O stretching vibrations of the amide and urea-like groups would appear in the 1650-1750 cm⁻¹ range. The N-H stretching vibrations would be found above 3000 cm⁻¹. Comparing the predicted spectrum with an experimental one is a standard method for structural verification. Anharmonic calculations can further refine the predicted frequencies, accounting for deviations from the simple harmonic oscillator model. uea.ac.uk

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3350 | N-H stretch |

| ν(C-H) | 2970 | Ethyl C-H stretch |

| ν(C≡N) | 2245 | Cyano group stretch |

| ν(C=O) | 1710 | Acetamide C=O stretch |

| ν(C=O) | 1685 | Ethylcarbamoyl C=O stretch |

| δ(N-H) | 1550 | N-H bend |

Note: The data in this table is illustrative of the type of results obtained from vibrational analysis and does not represent calculated values for this specific molecule.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic features can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. researchgate.net A common structural motif for NLO activity is the donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov

Detailed Research Findings: Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net For this compound, the cyano and acetamide groups act as electron acceptors, while the ethylcarbamoyl group could have donor character. The molecule's structure allows for potential ICT, suggesting it could possess NLO properties. Time-dependent DFT (TD-DFT) is a common method for calculating these properties. jmcs.org.mx A high calculated value for the first hyperpolarizability (β) would suggest that the molecule could be a good candidate for second-harmonic generation. nih.gov

| NLO Property | Hypothetical Calculated Value (a.u.) | Computational Method |

| Dipole Moment (μ) | 4.5 | B3LYP/6-311G(d) |

| Average Polarizability (α) | 85.3 | CAM-B3LYP/6-311+G(d,p) |

| First Hyperpolarizability (β_tot) | 1200 | CAM-B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative of the type of results obtained from NLO calculations and does not represent calculated values for this specific molecule.

Integration of Machine Learning in Computational Chemistry for Chemical Design

The intersection of machine learning (ML) and computational chemistry is revolutionizing molecular design. nih.govalliedacademies.org ML models can be trained on large datasets generated from quantum chemical calculations to predict molecular properties with the speed of semi-empirical methods but with accuracy approaching that of ab initio methods. numberanalytics.comalliedacademies.org

Detailed Research Findings: For this compound, ML could be applied in several ways:

Property Prediction: An ML model, such as a graph neural network, could be trained on a database of molecules with known thermochemical or NLO properties. This model could then instantly predict these properties for novel derivatives of this compound without the need for new, costly DFT calculations.

Quantitative Structure-Activity Relationship (QSAR): ML can be used to build QSAR models that correlate structural features (descriptors) of molecules with their biological activity or other properties. mdpi.com This would enable the rational design of new compounds with optimized characteristics.

Inverse Design: Advanced ML techniques, including generative models, can be used for inverse design. Here, the desired properties are specified as input, and the model generates novel molecular structures that are predicted to exhibit those properties. This approach could be used to discover new NLO materials or potential drug candidates based on the this compound scaffold. researchgate.net

The integration of ML represents a paradigm shift, enabling the exploration of chemical space on a scale previously unimaginable and accelerating the discovery of new functional molecules. nih.gov

2 Cyano N Ethylcarbamoyl Acetamide As a Synthon in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of 2-cyano-N-(ethylcarbamoyl)acetamide makes it an invaluable precursor in the synthesis of a broad spectrum of complex heterocyclic systems. researchgate.netekb.egeurjchem.com Its utility stems from the presence of an active methylene (B1212753) group, a nucleophilic amide nitrogen, and electrophilic centers at the carbonyl and cyano groups. ekb.eg This combination of reactive sites allows for a diverse range of cyclization and condensation reactions. ekb.eg

Annulations and Cyclizations to Form Pyridines and Quinoxalinones

Pyridines: this compound serves as a key starting material for the synthesis of various pyridine (B92270) derivatives. For instance, the reaction of ethyl 2-arylhydrazono-3-butyrates with 2-cyano-N-substituted acetamides can yield pyridinedione derivatives. researchgate.net These pyridines can then be transformed into other fused heterocyclic systems. researchgate.net The versatility of cyanoacetamides in pyridine synthesis is further highlighted by their use in creating polysubstituted pyridines through various condensation reactions. researchgate.netresearchgate.net

Quinoxalinones: A notable application of N-aryl cyanoacetamides, a class to which this compound belongs, is in the one-pot synthesis of quinoxalin-2-ones. This transformation is achieved through a tandem nitrosation/cyclization reaction with tert-butyl nitrite. nih.govresearchgate.net The process involves a sequence of nitrosation, tautomerization, and cyclization, offering a route to these important heterocyclic compounds in moderate to good yields with tolerance for various functional groups. nih.govresearchgate.net The synthesis of quinoxalinones is significant due to their presence in various biologically active compounds. ekb.egresearchgate.net

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Pyridines | Condensation and cyclization | Ethyl 2-arylhydrazono-3-butyrates | researchgate.net |

| Quinoxalinones | Tandem nitrosation/cyclization | tert-Butyl nitrite | nih.govresearchgate.net |

Synthesis of Thiazole (B1198619) and Thiophene (B33073) Derivatives

Thiazoles: this compound is a valuable precursor for synthesizing thiazole derivatives. For example, 2-cyano-N-(thiazol-2-yl)acetamide can be prepared and subsequently used in Knoevenagel condensation with aromatic aldehydes to produce various cyanoacrylamide derivatives incorporating a thiazole moiety. nih.gov The reactivity of the cyanoacetamide group allows for the construction of the thiazole ring through reactions with appropriate sulfur-containing reagents. sapub.orgnih.gov These thiazole derivatives are of interest due to their potential biological activities. nih.govdergipark.org.tr

Thiophenes: The synthesis of polysubstituted thiophene derivatives can be achieved using this compound. sapub.org The reaction often involves the treatment of the cyanoacetamide derivative with active methylene reagents, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of elemental sulfur. sapub.org This method provides a straightforward route to highly functionalized thiophenes, which are important scaffolds in medicinal chemistry. nih.gov

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Thiazoles | Knoevenagel condensation and cyclization | Aromatic aldehydes, Sulfur-containing reagents | nih.govsapub.org |

| Thiophenes | Reaction with active methylene reagents and elemental sulfur | Malononitrile, Ethyl cyanoacetate, Elemental sulfur | sapub.org |

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

Pyrazoles: 2-Cyano-N-substituted acetamides are versatile starting materials for the synthesis of pyrazole derivatives. researchgate.netnih.govnih.gov One common method involves the coupling of the cyanoacetamide with aromatic diazonium salts to form arylhydrazones. researchgate.net These intermediates can then be cyclized to afford pyrazole derivatives. researchgate.net Another approach involves the reaction of enaminonitriles, derived from 2-cyano-N-substituted acetamides, with hydrazine (B178648) derivatives. researchgate.netresearchgate.net

Pyrimidines: The construction of pyrimidine scaffolds can be achieved using this compound. researchgate.netnih.gov For instance, the condensation of a 2-cyano-N-substituted acrylamide (B121943) derivative with urea (B33335) or thiosemicarbazide (B42300) can lead to the formation of 2-oxopyrimidine or 2-thioxopyrimidine derivatives, respectively. researchgate.net The pyrimidine ring system is a core component of nucleic acids and is found in numerous bioactive molecules. nih.gov

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Pyrazoles | Coupling with diazonium salts and cyclization; Reaction of enaminonitriles with hydrazines | Aromatic diazonium salts, Hydrazine derivatives | researchgate.netresearchgate.net |

| Pyrimidines | Condensation with urea or thiosemicarbazide | Urea, Thiosemicarbazide | researchgate.net |

Construction of Coumarin (B35378) and Iminopyran Systems

Iminopyrans: The reactivity of this compound derivatives can be harnessed to construct iminopyran systems. For instance, the reaction of a phenyl-methylidene derivative of a cyanoacetamide with cyanomethylene reagents can lead to the formation of substituted 4H-pyran derivatives containing an imino group. sapub.org

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Coumarins | Knoevenagel condensation | Salicylaldehydes, Ethyl cyanoacetate | nih.govresearchgate.net |

| Iminopyrans | Reaction of phenyl-methylidene derivatives with cyanomethylene reagents | Cyanomethylene reagents | sapub.org |

Development of Azole and Azine Analogues

The versatility of this compound extends to the synthesis of a wide range of azole and azine analogues. ekb.egresearchgate.net The term "azole" refers to a class of five-membered heterocyclic compounds containing at least one nitrogen atom and at least one other non-carbon atom (nitrogen, sulfur, or oxygen). "Azines" are six-membered heterocyclic compounds containing one or more nitrogen atoms. The reactivity of the cyanoacetamide moiety allows for its incorporation into these diverse ring systems through various cyclization strategies. ekb.egresearchgate.netnih.gov

Diverse Heterocyclic Ring Syntheses (e.g., Imidazole (B134444), Thiadiazole, Triazine)

Imidazole: this compound can serve as a precursor for the synthesis of imidazole derivatives. nih.govwjpsonline.comresearchgate.net A novel "El-Saghier reaction" describes the synthesis of imidazolidin-4-ones from the reaction of amines with ethyl cyanoacetate and ethyl glycinate (B8599266) hydrochloride. nih.gov This highlights the potential of cyanoacetamide derivatives in constructing the imidazole core. nih.govmdpi.com

Thiadiazole: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved using 2-cyano-N-substituted acetamides. sapub.orgnih.govjocpr.com One route involves the reaction of a cyanoacetamide derivative with phenyl isothiocyanate, followed by treatment with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives. sapub.org Another approach involves the cyclization of thiosemicarbazide derivatives. researchgate.netmdpi.comnih.gov

Triazine: 2-Cyano-N-substituted acetamides can also be utilized in the synthesis of triazine derivatives. For example, the reaction of an enaminonitrile derived from a cyanoacetamide with 1,2,4-aminotriazole can lead to the formation of a fused triazolo[4,3-a]pyrimidine system, which contains a triazine ring. researchgate.netresearchgate.net

| Heterocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Imidazole | Reaction with ethyl glycinate hydrochloride (El-Saghier reaction) | Ethyl glycinate hydrochloride | nih.gov |

| Thiadiazole | Reaction with phenyl isothiocyanate and hydrazonyl chlorides; Cyclization of thiosemicarbazide derivatives | Phenyl isothiocyanate, Hydrazonyl chlorides, Thiosemicarbazide | sapub.orgresearchgate.net |

| Triazine | Reaction of enaminonitriles with aminotriazoles | 1,2,4-Aminotriazole | researchgate.netresearchgate.net |

Utility in Multi-Component Reaction Strategies

The structure of this compound, which incorporates an activated methylene group, a cyano function, and an ethylcarbamoyl moiety, makes it a potentially valuable component in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms of the starting materials. Cyanoacetamide derivatives are well-established as key players in a variety of named MCRs for the synthesis of diverse heterocyclic systems. wikipedia.orgnih.gov

The reactivity of the cyanoacetamide core suggests that this compound could be a substrate in several classical MCRs:

Gewald Reaction: This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govorganic-chemistry.orgwikipedia.org The active methylene group in this compound makes it a suitable nitrile component for this transformation, potentially leading to the synthesis of novel thiophene derivatives bearing an N-ethylcarbamoyl-carboxamide group.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org While not a direct application, the functionalities within this compound could be conceptually adapted for variations of this synthesis to create substituted pyridines.

Biginelli Reaction: This reaction allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. wikipedia.orgunits.it The ethylcarbamoylacetamide portion of the molecule shares structural similarities with the urea component, suggesting its potential participation in Biginelli-type cyclocondensations to yield novel pyrimidine-based heterocycles.

While the primary documented application of this compound is in agrochemical synthesis, its inherent chemical functionalities position it as a promising candidate for exploration in these and other MCRs to generate diverse heterocyclic libraries.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Class |

| Gewald Reaction | Aldehyde/Ketone, This compound , Elemental Sulfur | 2-Amino-N-(ethylcarbamoyl)thiophene-3-carboxamides |

| Hantzsch Pyridine Synthesis (variant) | Aldehyde, β-Dicarbonyl Compound, This compound (as nitrogen/amide source) | Substituted Pyridines |

| Biginelli Reaction (variant) | Aldehyde, β-Dicarbonyl Compound, This compound (as urea surrogate) | Dihydropyrimidine Derivatives |

Role in the Synthesis of Agrochemical Precursors (e.g., Cymoxanil (B33105) Intermediate)

The most significant and well-documented role of this compound is as a key intermediate in the industrial synthesis of the fungicide Cymoxanil. organic-chemistry.orgwikipedia.org Cymoxanil is a foliar fungicide with protective and curative activity against a range of plant pathogens, particularly those from the Peronosporales order, such as downy mildew and late blight. thieme-connect.de

The synthesis of this important agrochemical precursor typically begins with the condensation of cyanoacetic acid and ethyl urea. This reaction forms the core structure of this compound.

The subsequent conversion of this compound to Cymoxanil involves a two-step process:

Nitrosation: The first step is a nitrosation reaction to form 2-cyano-2-hydroxyimino-N-ethylcarbamoyl acetamide (B32628). organic-chemistry.org

Methylation: The resulting oxime is then methylated, often using a methylating agent like dimethyl sulfate (B86663) or chloromethane (B1201357) in the presence of a base and sometimes a phase-transfer catalyst, to yield Cymoxanil. organic-chemistry.orgwikipedia.org

An improved synthesis method has been reported that utilizes chloromethane for the methylation step in a mixed solvent system of alcohol and water, with a phase-transfer catalyst to improve efficiency and yield. wikipedia.org This process highlights the industrial relevance of this compound as a direct and crucial precursor to a commercially significant agrochemical.

Table 2: Synthesis of Cymoxanil from this compound

| Step | Precursor | Reagents | Product |

| 1 | This compound | Sodium Nitrite, Acid (e.g., PTSA) | 2-Cyano-2-hydroxyimino-N-ethylcarbamoyl acetamide |

| 2 | 2-Cyano-2-hydroxyimino-N-ethylcarbamoyl acetamide | Methylating Agent (e.g., Chloromethane, Dimethyl Sulfate), Base, Phase-Transfer Catalyst | Cymoxanil |

Mechanistic Research on Biological Activities

Molecular Mechanisms of Action in Biological Systems

The core mechanism of 2-cyano-N-(ethylcarbamoyl)acetamide involves its ability to penetrate and interact with specific molecular targets within pathogenic organisms. The presence of a cyano group and an ethylcarbamoyl moiety are key to its reactivity and biological function .

Recent and detailed mechanistic studies have identified a primary molecular target for this compound (cymoxanil). A 2024 study provided strong evidence that the compound functions by inhibiting the enzyme dihydrofolate reductase (DHFR) nih.gov. Using an in vitro DHFR activity assay, researchers observed that cymoxanil (B33105) inhibits the enzyme's activity in a dose-dependent manner nih.gov.

This finding clarifies previous hypotheses about its mechanism, which included the less specific inhibition of RNA polymerase or cellulose (B213188) synthase chemicalwarehouse.comyoutube.com. The identification of DHFR as a direct target provides a more precise understanding of how the compound exerts its biological effects nih.gov.

The inhibition of dihydrofolate reductase by this compound directly disrupts critical metabolic pathways essential for pathogen survival. A large-scale chemical-genomic screen using the yeast Saccharomyces cerevisiae revealed that gene families associated with de novo purine (B94841) biosynthesis and ribonucleoside synthesis were significantly affected by the compound nih.gov.

By targeting DHFR, cymoxanil interferes with the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides. This disruption ultimately impacts the biosynthesis of both RNA and DNA, which is consistent with earlier observations that the compound affects these processes in the plant pathogen Phytophthora infestans nih.govmedchemexpress.com. This interference with nucleic acid synthesis is a key component of its fungicidal action medchemexpress.com.

In Silico Approaches to Structure-Activity Relationship (SAR)

Computational methods have been instrumental in understanding how the chemical structure of this compound and related compounds relates to their biological activity. These in silico approaches allow for the prediction and analysis of interactions between the compound and its molecular targets.

Molecular docking simulations have been crucial in confirming the interaction between this compound (cymoxanil) and its target enzyme, dihydrofolate reductase (DHFR). In silico assays were performed to dock cymoxanil with the DHFR enzymes from yeast, humans, and the pathogen Phytophthora infestans nih.gov. The results of these simulations indicated that cymoxanil binds directly within the active site of all tested forms of DHFR, interacting with conserved amino acid residues nih.gov.

This computational approach is widely used for cyanoacetamide derivatives to explore their potential as therapeutic or antimicrobial agents. For instance, docking studies on related molecules like 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide have been used to predict their binding energies with various protein receptors, helping to identify potential drug candidates tandfonline.com. Similarly, the antifungal mechanism of 2-chloro-N-phenylacetamide was investigated by docking it with fungal enzymes such as C-14-α-demethylase and thymidylate synthase scielo.br.

| Compound | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|

| This compound (Cymoxanil) | Dihydrofolate Reductase (DHFR) from Yeast, Human, P. infestans | Directly interacts with the active site of all tested DHFR forms. | nih.gov |

| 2-cyano-N-cyclopropylacetamide | Various protein receptors (e.g., 1H23, 1QXK, 1ZXM) | Calculated binding energies of -5.8 and -7.5 kcal/mol, indicating potential for drug identification. | tandfonline.com |

| 2-chloro-N-phenylacetamide | C-14-α-demethylase, Thymidylate Synthase | Interacted with C-14-α-demethylase with a binding energy of -55.87 Kcal/mol, suggesting a likely mechanism of action. | scielo.br |

Investigations into Antimicrobial and Antifungal Mechanisms

The primary application of this compound is as a fungicide, particularly effective against plant diseases caused by Oomycetes medchemexpress.compomais.com. Its mechanism of action is directly linked to its ability to halt pathogen growth and development at the initial stages of infection pomais.com.

The compound is highly effective against the growth of Phytophthora infestans, the pathogen responsible for late blight in potatoes and tomatoes. Studies have shown that it is particularly potent in inhibiting colony growth and the emergence of germ tubes from sporangia, with an ED₅₀ (half-maximal effective dose) ranging from 0.5 to 1.5 µg/mL medchemexpress.com. However, it is less effective against the differentiation of sporangia and the release of zoospores medchemexpress.com.

The underlying mechanism for this antifungal activity is the disruption of RNA and DNA synthesis, which is a direct consequence of the inhibition of dihydrofolate reductase nih.gov. This targeted action provides both protective and curative effects against fungal infections in plants chemicalwarehouse.compomais.com.

Interactions with Inorganic Materials: Applications in Surface Chemistry

Role as a Flotation Collector in Mineral Processing

In mineral processing, froth flotation is a critical technique for separating valuable minerals from gangue based on differences in their surface hydrophobicity. nih.gov The effectiveness of this process hinges on the use of chemical reagents known as collectors, which selectively adsorb onto the surface of target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface for collection. nih.govnih.gov

Traditional mono-functional collectors, such as fatty acids, often exhibit limited selectivity, especially when separating minerals with similar surface properties, like calcium-bearing minerals. nih.govresearchgate.netacs.org These collectors typically adsorb onto mineral surfaces by coordinating with the same metal cation (e.g., Ca²⁺), making it challenging to differentiate between minerals like fluorite, calcite, and scheelite. nih.govacs.org

To address this challenge, 2-cyano-N-(ethylcarbamoyl)acetamide (CEA) has been developed as a novel, bi-functional collector. nih.govacs.org Its design incorporates two distinct functional groups capable of different types of chemical interactions. This dual-functionality is a strategic approach to enhance selectivity in the flotation of oxidized minerals. nih.govresearchgate.net The introduction of functional groups that can participate in hydrogen bonding, in addition to traditional chelating groups, represents a novel strategy to improve the separation of minerals that share a common cation. nih.govresearchgate.net

Adsorption Mechanisms on Mineral Surfaces

The selective performance of this compound as a flotation collector is rooted in its unique, dual-mode adsorption mechanism. Unlike conventional collectors, CEA interacts with mineral surfaces through both coordination bonding and hydrogen bonding. nih.govacs.org

One of the primary interaction modes of CEA is chelation, or coordination bonding, with metal cations present on the mineral surface. The carbonyl groups (C=O) within the CEA molecule act as electron-donating sites, forming coordination bonds with surface Ca²⁺ ions on calcium-bearing minerals. nih.govresearchgate.netacs.org

This mechanism is particularly effective on mineral surfaces that are positively charged at the flotation pH. For instance, at a pH of 7, the surfaces of fluorite and calcite are positively charged, which is conducive to the adsorption of CEA through coordination with the surface Ca²⁺ sites. nih.govacs.org In contrast, the scheelite surface is negatively charged at the same pH, which is not favorable for this type of interaction. nih.govacs.orgresearchgate.net

The second, and equally crucial, aspect of CEA's adsorption is its ability to form hydrogen bonds. The amino groups (-NH) in the CEA structure can act as hydrogen bond donors, interacting with anionic species on the mineral surfaces. nih.govacs.org This creates an additional layer of selectivity that is absent in mono-functional collectors.

The strength of this hydrogen bonding interaction varies depending on the specific anion present on the mineral surface. Research has shown that the hydrogen bonding ability of the anions in fluorite (F⁻) and calcite (CO₃²⁻) with the carbamido group of CEA is significantly higher than that of the tungstate (B81510) anion (WO₄²⁻) in scheelite. nih.govresearchgate.net This difference in hydrogen bonding affinity plays a pivotal role in the selective adsorption of CEA and, consequently, the selective flotation of these minerals. nih.gov

Selective Separation Performance (e.g., Fluorite, Calcite, Scheelite)

The dual-action adsorption mechanism of this compound translates into a highly selective separation performance, particularly for calcium-containing minerals. Flotation tests have demonstrated that CEA can effectively separate fluorite and calcite from scheelite at a neutral pH of 7. nih.govresearchgate.net

The selectivity arises from a combination of factors:

Surface Charge: The positively charged surfaces of fluorite and calcite favor coordination bonding with CEA, while the negatively charged surface of scheelite does not. nih.govacs.org

Hydrogen Bonding Strength: The stronger hydrogen bonds formed between CEA and the anions in fluorite and calcite, compared to scheelite, enhance its adsorption on the former two minerals. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings, confirming that the adsorption affinity of CEA follows the order: fluorite > calcite > scheelite. nih.gov This differential affinity is the basis for its success as a selective collector.

Table 1: Flotation Recovery of Calcium Minerals with this compound (CEA) at pH 7

| Mineral | Flotation Recovery (%) |

| Fluorite | > 90% |

| Calcite | ~ 85% |

| Scheelite | < 10% |

| Note: The values are approximate based on graphical data from flotation tests and serve to illustrate the selective performance. |

Surface Spectroscopy and Microscopy of Adsorbed Species

The investigation of adsorption mechanisms at the molecular level relies heavily on advanced analytical techniques. While direct microscopy of the adsorbed this compound species is not widely reported, surface spectroscopy and computational modeling provide deep insights into the mineral-collector interactions.

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool used to identify the functional groups involved in adsorption. By comparing the FTIR spectra of the collector, the mineral, and the mineral after treatment with the collector, researchers can detect shifts in the characteristic peaks of the carbonyl and amino groups in CEA. These shifts provide direct evidence of their involvement in coordination and hydrogen bonding with the mineral surface. researchgate.net

Zeta Potential Measurements are used to analyze the changes in the surface electrical properties of minerals upon collector adsorption. The shift in zeta potential confirms the adsorption of the collector and provides information about the nature of the interaction. researchgate.netdp.tech

Density Functional Theory (DFT) Calculations have become indispensable in modern surface chemistry for modeling adsorption phenomena at the atomic level. nih.gov For CEA, DFT calculations have been used to:

Determine the most stable adsorption configurations on different mineral surfaces. nih.gov

Calculate adsorption energies, which quantify the strength of the interaction. More negative adsorption energy values indicate stronger adsorption. nih.govacs.org

Analyze the electronic structure and bonding characteristics, such as bond population, to confirm the nature of the chemical bonds (coordination vs. hydrogen bonds) formed between CEA and the mineral surface. acs.org

These computational tools have been crucial in confirming that the superior performance of the bi-functional CEA collector over traditional ones is due to its dual interaction mechanism with both cations and anions on the mineral surface. nih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Tuned Reactivity

The foundational structure of 2-cyano-N-(ethylcarbamoyl)acetamide serves as a valuable starting point for the synthesis of a diverse array of novel derivatives. The presence of multiple reactive functional groups allows for extensive chemical manipulation to fine-tune the molecule's properties. ekb.egresearchgate.net Future research will likely focus on using the active methylene (B1212753) group in condensation reactions and the cyano and amide groups for constructing complex heterocyclic systems. ekb.eg

A primary strategy for derivatization is the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds. nih.gov This reaction typically involves condensing the active methylene group of the parent acetamide (B32628) with various aldehydes or ketones. nih.govresearchgate.net This approach can be used to synthesize α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, which are themselves valuable intermediates for further reactions. nih.gov

Another significant avenue is the use of this compound and its derivatives as synthons for building heterocyclic compounds such as pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.egresearchgate.netresearchgate.net These heterocyclic motifs are of great interest in various fields of chemistry. For instance, acrylamide (B121943) derivatives obtained from Knoevenagel condensation can undergo Michael addition reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303) to yield novel pyrazole-based compounds. researchgate.net

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. nih.gov By methodically altering substituents and observing the impact on reactivity and other properties, researchers can develop a predictive understanding to guide the synthesis of molecules with desired characteristics. nih.gov

Table 1: Synthetic Strategies for Derivatization

| Synthetic Strategy | Reagents/Conditions | Resulting Derivatives | Research Focus | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes, Microwave Irradiation | α,β-Unsaturated Acrylamides | Creation of conjugated systems for further functionalization. | nih.govresearchgate.net |

| Cyclocondensation | Acetylacetone, Piperidine | Substituted Pyridine-2-ones | Synthesis of six-membered heterocyclic compounds. | researchgate.net |

| Michael Addition | Acrylamide Derivative, Hydrazine Hydrate | Pyrazole-based Heterocycles | Formation of five-membered heterocyclic systems. | researchgate.net |

| Nitrosation | Sodium Nitrite, Acetic Acid | Hydroxyimino Derivatives | Introduction of oxime functionality for further synthesis. | ekb.eg |

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound derivatives is essential for optimizing reaction conditions and predicting outcomes. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with sophisticated computational modeling.

Experimental methods such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for characterizing the structures of newly synthesized compounds and intermediates. nih.gov These techniques provide direct evidence of bond formation and structural conformation.

Complementing these experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, molecular orbital properties, and reaction energetics. nih.govresearchgate.net DFT calculations can be used to model reaction pathways, identify transition states, and rationalize observed reactivity and selectivity. For example, optimizing a molecular structure using DFT can confirm experimental findings and provide a more detailed picture of the compound's geometry. researchgate.net Molecular docking and molecular dynamics simulations can further be employed to study how these derivatives interact with specific targets, providing a virtual screening tool that informs synthetic efforts. ekb.egnih.gov

This synergy between empirical data and theoretical calculations allows for a more complete and nuanced understanding of the chemical processes involved, accelerating the development of more efficient and selective synthetic methodologies.

Exploration of Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards sustainability has spurred significant interest in green chemistry principles. Future synthesis of this compound and its derivatives will increasingly focus on environmentally benign methods that reduce waste, conserve energy, and avoid hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool. nih.govresearchgate.net This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov For example, the Knoevenagel condensation to produce unsaturated cyanoacetamide derivatives has been successfully performed using microwave irradiation, sometimes reducing reaction times from hours to mere seconds. nih.gov

Another promising green approach is the use of ultrasound (sonochemistry). Like microwave irradiation, ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net Research into optimizing these energy-efficient methods for the synthesis of cyanoacetamide derivatives will be a key future direction.

Table 2: Comparison of Conventional and Green Synthesis Methods

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Microwave Irradiation | 40 seconds | 98.6% | nih.gov |

| Pyridone Synthesis | Conventional Heating (Reflux) | 5 hours | - | researchgate.net |

| Pyridone Synthesis | Microwave Irradiation | - | 93% | researchgate.net |

| Pyridone Synthesis | Ultrasound | - | 88% | researchgate.net |

Predictive Modeling and Data-Driven Discovery in Related Chemical Space

The vast chemical space that can be explored by derivatizing this compound makes an exhaustive experimental approach impractical. Predictive modeling and data-driven discovery are therefore set to become indispensable tools for navigating this space efficiently.

By creating virtual libraries of potential derivatives, researchers can use computational methods to predict key properties. In silico tools can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, helping to prioritize compounds with desirable characteristics early in the discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural features of a series of synthesized derivatives with their measured reactivity or other properties. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent or selective molecules. nih.gov The physicochemical properties of the parent compound, this compound, provide a critical baseline for these predictive models. uni.lu

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|